CALCIUM GLUTAMATE

Description

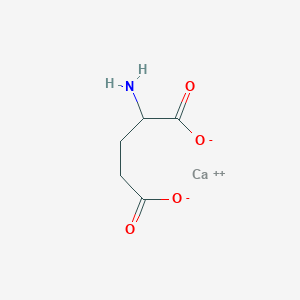

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.Ca/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDRASOKXCQPKX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7CaNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, practically odourless crystals or crystalline powder | |

| Record name | CALCIUM DIGLUTAMATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Freely soluble in water; practically insoluble in ethanol or ether | |

| Record name | CALCIUM DIGLUTAMATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

19238-49-4 | |

| Record name | L-Glutamic acid, calcium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Glutamate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of calcium glutamate in a research context. This compound, the calcium salt of the non-essential amino acid glutamic acid, serves as a valuable tool in neuroscience, cell biology, and drug development due to its role in excitatory neurotransmission and calcium signaling. This document details various synthesis methodologies, analytical characterization techniques, and experimental protocols for its use in laboratory settings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of glutamic acid with a suitable calcium salt. Several methods have been reported, with variations in precursors, reaction conditions, and purification steps influencing the final product's yield and purity.

Common Synthesis Routes

The most prevalent methods for synthesizing this compound are:

-

Reaction with Calcium Carbonate: This method involves the reaction of L-glutamic acid with calcium carbonate in an aqueous solution. The reaction proceeds with the evolution of carbon dioxide.[1]

-

Reaction with Calcium Hydroxide: L-glutamic acid can be neutralized with a stoichiometric amount of calcium hydroxide in water. This method offers a clean reaction with water as the only byproduct.[2]

-

Reaction with Calcium Chloride: This approach utilizes the double displacement reaction between a glutamate salt (like monosodium glutamate) and calcium chloride in an aqueous medium.[3]

Summary of Synthesis Parameters

The following table summarizes key quantitative data from various reported synthesis methods for this compound.

| Precursors | Molar Ratio (Calcium Salt:Glutamic Acid/Glutamate) | Temperature (°C) | pH | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| L-Glutamic Acid, Calcium Hydroxide | 1:2 (approx.) | 89 | 6.0 | 0.53 | 98 | 99 | [2] |

| Monosodium Glutamate, Calcium Chloride | 0.48-0.52:1 | 40-58 | Not Specified | 0.5-2.5 | 93.1-95.4 | 95.3-97.8 | [3] |

| L-Glutamic Acid, Calcium Carbonate | 1:2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

Detailed Experimental Protocol: Synthesis via Calcium Hydroxide

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

L-Glutamic Acid

-

Calcium Hydroxide

-

Deionized Water

-

Ethanol (95%)

-

Magnetic stirrer with heating plate

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolution of L-Glutamic Acid: In a beaker, dissolve L-glutamic acid in deionized water with stirring. The process can be expedited by gentle heating.

-

Neutralization: Slowly add a stoichiometric amount of calcium hydroxide to the glutamic acid solution while continuously monitoring the pH. The target pH for the reaction is typically around 6.0-7.0.

-

Reaction: Maintain the reaction mixture at a specific temperature (e.g., 89°C) for a set duration (e.g., 30-60 minutes) with constant stirring to ensure complete reaction.[2]

-

Cooling and Crystallization: After the reaction is complete, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of this compound.

-

Filtration and Washing: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with cold deionized water and then with cold 95% ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified crystals in a drying oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

Characterization of this compound

Thorough characterization is crucial to ensure the identity, purity, and quality of the synthesized this compound for research applications.

Physicochemical Properties

The following table outlines key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆CaN₂O₈ | [1] |

| Molar Mass | 332.32 g/mol | [1] |

| Appearance | White crystalline powder or granules | [4] |

| Solubility in Water | 30 g/L | [5][6] |

| Solubility in Ethanol | Insoluble | [4] |

| Optical Rotation | Specific to the L-glutamate isomer | [1] |

Analytical Techniques for Characterization

A variety of analytical methods are employed to characterize this compound.

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and quantifying any related substances or impurities.[7][8][9][10]

-

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their affinity for the stationary phase and detected by a suitable detector (e.g., UV or refractive index detector).

-

Typical Conditions: A reversed-phase C18 column is often used with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol or acetonitrile.[8][9][10]

2.2.2. Titration

Complexometric titration is a common method for determining the calcium content and thereby the purity of this compound.[4][11][12]

-

Principle: A known amount of the sample is dissolved in water and titrated with a standardized solution of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), using a specific indicator to detect the endpoint.

2.2.3. Spectroscopy

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule, confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the compound.

Application in Research: Investigating Neuronal Signaling

This compound is instrumental in studying excitatory neurotransmission and its downstream effects on neuronal function, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[1][13]

Glutamate-Mediated Calcium Signaling Pathway

The binding of glutamate to its receptors on the postsynaptic membrane of a neuron triggers a cascade of events leading to an increase in intracellular calcium concentration, which in turn activates various downstream signaling pathways.

Caption: Glutamate-mediated calcium signaling pathway in a postsynaptic neuron.

Experimental Workflow: Investigating the Effect of this compound on Neuronal Activity

This workflow outlines a typical experiment to study the effects of this compound on cultured neurons using calcium imaging.

Caption: A typical experimental workflow for studying neuronal responses to this compound.

Detailed Experimental Protocol: Calcium Imaging in Cultured Neurons

This protocol provides a step-by-step guide for performing calcium imaging experiments to assess the effect of this compound on neuronal activity.

Materials:

-

Cultured neurons (primary or cell line) on glass-bottom dishes

-

Synthesized and characterized this compound

-

Sterile physiological saline solution (e.g., Hank's Balanced Salt Solution, HBSS)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Dimethyl sulfoxide (DMSO)

-

Fluorescence microscope equipped with a suitable camera and software for image acquisition and analysis

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the calcium indicator dye in high-quality anhydrous DMSO.

-

Prepare a stock solution of Pluronic F-127 in DMSO.

-

Prepare a concentrated stock solution of this compound in sterile physiological saline. It is crucial to ensure the pH of the final working solution is within the physiological range (7.2-7.4). Aqueous solutions of glutamate can be unstable over long periods, so fresh preparation or aliquoting and freezing for short-term storage is recommended.[14][15][16]

-

-

Dye Loading:

-

Prepare the loading solution by diluting the calcium indicator stock and Pluronic F-127 stock into physiological saline to their final working concentrations.

-

Remove the culture medium from the neurons and wash them gently with the saline solution.

-

Incubate the cells with the loading solution in the dark at 37°C for 30-60 minutes.

-

-

Washing:

-

After incubation, gently wash the cells multiple times with fresh physiological saline to remove the excess dye.

-

Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

-

-

Calcium Imaging:

-

Mount the dish on the fluorescence microscope stage.

-

Acquire baseline fluorescence images for a few minutes to establish a stable baseline.

-

Perfuse the cells with the prepared this compound working solution.

-

Continuously record the fluorescence intensity changes over time.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual neurons.

-

Measure the fluorescence intensity within each ROI over the time course of the experiment.

-

Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the change in intracellular calcium concentration.

-

Conclusion

This guide has provided a detailed overview of the synthesis, characterization, and application of this compound for research purposes. The methodologies and protocols described herein offer a foundation for researchers to produce and utilize this important compound in their studies of glutamatergic signaling and calcium-dependent cellular processes. Careful synthesis and rigorous characterization are paramount to obtaining reliable and reproducible experimental results.

References

- 1. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. CN111116390A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. fao.org [fao.org]

- 5. CALCIUM GLUCONATE MONOHYDRATE CAS#: 66905-23-5 [m.chemicalbook.com]

- 6. CALCIUM GLUCONATE MONOHYDRATE | 66905-23-5 [chemicalbook.com]

- 7. CN112611821A - High Performance Liquid Chromatography Analysis Method of Calcium Gluconate Related Substances - Google Patents [patents.google.com]

- 8. Validated RP-HPLC Method for Identification and Simultaneous Quantitation of Calcium Gluconate and Calcium Phospholactate in Combined Dosage Form | Semantic Scholar [semanticscholar.org]

- 9. jsmcentral.org [jsmcentral.org]

- 10. JSM Central || Article Info [jsmcentral.org]

- 11. drugfuture.com [drugfuture.com]

- 12. Assay of calcium gluconate | PDF [slideshare.net]

- 13. Long-Term Potentiation at CA3–CA1 Hippocampal Synapses with Special Emphasis on Aging, Disease, and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Analysis of Calcium Glutamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium glutamate, the calcium salt of the non-essential amino acid glutamic acid, plays a significant role in various biological and pharmaceutical applications. As a source of both calcium and glutamate, it is utilized in nutritional supplements and as a food additive (E623) to impart the umami flavor. In the context of neuroscience and pharmacology, the individual components of calcium and glutamate are pivotal in numerous signaling pathways, making the compound of interest for research into synaptic transmission and neuronal excitability. This technical guide provides a comprehensive overview of the chemical properties of this compound and detailed methodologies for its analysis, tailored for professionals in research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application and analysis. Key quantitative data are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C5H7CaNO4 | [1] |

| Molecular Weight | 185.19 g/mol | [1] |

| Appearance | White, practically odorless crystals or crystalline powder. | [1] |

| Solubility | Freely soluble in water; practically insoluble in ethanol or ether. | [1] |

| pH of Aqueous Solution | A 10% solution in water has a pH of approximately 6.0 to 8.2. | [2] |

| Stability | Stable in air. Decomposes with dilute mineral acids. | [2] |

Table 1: Chemical and Physical Properties of this compound

Experimental Protocols for Analysis

Accurate and precise analytical methods are crucial for the quality control and research applications of this compound. The following sections detail methodologies for its quantification and characterization.

High-Performance Liquid Chromatography (HPLC) for Glutamate Quantification

Principle: The glutamate anion is separated from other components by reversed-phase HPLC and quantified using a UV or fluorescence detector after derivatization.

Experimental Protocol (Adapted from Amino Acid Analysis Methods):

-

Sample Preparation:

-

Pre-column Derivatization (Example using o-Phthalaldehyde - OPA):

-

To 100 µL of the sample solution, add 400 µL of OPA reagent (prepared by dissolving OPA in borate buffer with the addition of a thiol, such as 2-mercaptoethanol).

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[5]

-

Mobile Phase: A gradient elution is typically used.

-

Mobile Phase A: Sodium acetate buffer (e.g., 25 mM, pH 6.5) with a small percentage of tetrahydrofuran (e.g., 1%).

-

Mobile Phase B: Methanol or acetonitrile.

-

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm for OPA derivatives).[7]

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of glutamic acid of known concentrations.

-

The concentration of glutamate in the sample is determined by comparing its peak area to the calibration curve.

-

Complexometric Titration for Calcium Quantification

This method is a standard approach for determining the concentration of metal ions in a solution.[8][9]

Principle: Calcium ions form a stable, colored complex with an indicator at a specific pH. A chelating agent, typically ethylenediaminetetraacetic acid (EDTA), is titrated into the solution. EDTA forms a more stable complex with the calcium ions, displacing the indicator and causing a color change at the endpoint.[8]

Experimental Protocol:

-

Sample Preparation:

-

Titration Procedure:

-

While stirring, add approximately 30 mL of 0.05 M EDTA solution from a burette.[10]

-

Add 15 mL of 1 N sodium hydroxide to raise the pH.[10]

-

Add approximately 300 mg of a suitable indicator, such as hydroxy naphthol blue.[10]

-

Continue the titration with 0.05 M EDTA until the solution color changes to a distinct blue, indicating the endpoint.[10]

-

-

Calculation:

-

The concentration of calcium is calculated based on the volume of EDTA used and its molarity. Each mL of 0.05 M EDTA is equivalent to a specific amount of calcium.

-

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a valuable tool for the structural characterization of this compound. The spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Expected Spectral Features (based on metal-amino acid complexes): [11][12]

-

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl groups of the glutamate moiety and any water of hydration.

-

N-H Stretching: Bands in the region of 3000-3300 cm⁻¹ corresponding to the amino group.

-

C=O Stretching (Carboxylate): Strong asymmetric and symmetric stretching bands for the carboxylate group (COO⁻) are expected in the regions of 1550-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The coordination to the calcium ion will influence the exact position of these bands compared to free glutamic acid.[13]

-

C-N Stretching: A band in the region of 1000-1200 cm⁻¹.

-

Metal-Oxygen (Ca-O) Stretching: This will appear in the far-infrared region, typically below 500 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure of this compound in solution.

-

Expected ¹H NMR Spectral Features (in D₂O): [14][15]

-

The spectrum will show signals corresponding to the α-proton and the two methylene groups of the glutamate backbone. The chemical shifts will be influenced by the pH of the solution and the presence of the calcium ion.

-

-

Expected ¹³C NMR Spectral Features (in D₂O): [14][15]

-

Signals for the five carbon atoms of the glutamate molecule will be observed, including the two carboxyl carbons, the α-carbon, and the two methylene carbons.

-

Role in Cellular Signaling Pathways

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and calcium acts as a ubiquitous second messenger. The interplay between glutamate receptors and calcium signaling is fundamental to neuronal function.

Glutamate Receptor Interaction and Calcium Influx

This compound, upon dissociation in physiological environments, provides both glutamate and calcium ions. Glutamate activates several types of receptors, leading to calcium influx and the initiation of downstream signaling cascades.

-

NMDA Receptors: Activation of N-methyl-D-aspartate (NMDA) receptors by glutamate and a co-agonist (glycine or D-serine) opens a channel that is highly permeable to calcium. This influx of calcium is a critical trigger for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[12][16]

-

AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are primarily responsible for fast excitatory synaptic transmission. While most AMPA receptors have low calcium permeability, a subset lacking the GluA2 subunit are permeable to calcium and can contribute to calcium-mediated signaling.[11][13]

-

Metabotropic Glutamate Receptors (mGluRs): These G-protein coupled receptors modulate neuronal excitability and synaptic transmission through various second messenger systems. Group I mGluRs (mGluR1 and mGluR5) are coupled to phospholipase C, leading to the production of inositol trisphosphate (IP₃), which triggers the release of calcium from intracellular stores.[1][16][17]

Mandatory Visualizations

Caption: Workflow for HPLC analysis of glutamate.

Caption: Workflow for complexometric titration of calcium.

Caption: Glutamate receptor signaling pathways leading to increased intracellular calcium.

References

- 1. mdpi.com [mdpi.com]

- 2. Validated RP-HPLC Method for Identification and Simultaneous Quantitation of Calcium Gluconate and Calcium Phospholactate in Combined Dosage Form | Semantic Scholar [semanticscholar.org]

- 3. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. myfoodresearch.com [myfoodresearch.com]

- 5. JSM Central || Article Info [jsmcentral.org]

- 6. agilent.com [agilent.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. firsthope.co.in [firsthope.co.in]

- 9. coryw.people.charleston.edu [coryw.people.charleston.edu]

- 10. uspbpep.com [uspbpep.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Glutamate Measurements using Edited Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR Spectroscopy of Brain Glutamate Function | Springer Nature Experiments [experiments.springernature.com]

- 16. Complex interactions between mGluRs, intracellular Ca2+ stores and ion channels in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Calcium Glutamate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aqueous solubility and stability of calcium glutamate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the physicochemical properties of this compound, outlines experimental protocols for its characterization, and explores relevant biological signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages information on glutamic acid and its other salts to provide a thorough understanding of its expected behavior in aqueous environments. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound, the calcium salt of glutamic acid, is utilized in various applications, including as a flavor enhancer in the food industry and potentially in pharmaceutical formulations as a source of calcium or as a component in drug delivery systems. A thorough understanding of its solubility and stability in aqueous solutions is paramount for ensuring product quality, efficacy, and shelf-life. This guide delves into the core physicochemical characteristics of this compound, providing a foundational resource for its application in research and development.

Physicochemical Properties of this compound

Calcium di-L-glutamate is described as a white, practically odorless crystalline powder.[1] It is known to be freely soluble in water.[2][3]

Table 1: Physicochemical Properties of Calcium di-L-Glutamate

| Property | Value | Reference |

| Chemical Name | Monocalcium di-L-glutamate | [1] |

| Synonyms | This compound, CDG, E623 | [1][4] |

| CAS Number | 19238-49-4 | [1] |

| Molecular Formula | C₁₀H₁₆CaN₂O₈ · xH₂O (x=0, 1, 2, or 4) | [1] |

| Molecular Weight | 332.32 g/mol (anhydrous) | [1] |

| Appearance | White, practically odorless crystals or crystalline powder | [1][2] |

Aqueous Solubility of this compound

The solubility of this compound is influenced by several factors, most notably temperature and pH.

Effect of Temperature

Table 2: Qualitative and Analogous Quantitative Solubility of Glutamate Salts in Water at Different Temperatures

| Compound | 0°C ( g/100g H₂O) | 20°C ( g/100g H₂O) | 25°C ( g/100g H₂O) | 100°C ( g/100g H₂O) | Reference |

| Calcium di-L-glutamate | Data not available | "Freely soluble" | Data not available | Data not available | [2][3] |

| L-Glutamic Acid | - | - | 0.86 | 14.0 | [6][7] |

| Monosodium Glutamate | Data not available | ~74 | Data not available | Data not available | [8] |

Note: The data for L-Glutamic Acid and Monosodium Glutamate are provided for comparative purposes to infer the likely temperature-dependent solubility trend of this compound.

Effect of pH

The pH of an aqueous solution significantly impacts the solubility of glutamic acid and its salts. The solubility of amino acids is minimal at their isoelectric point and increases as the pH moves away from this point due to the ionization of the carboxylic and amino groups. For glutamic acid, the isoelectric point is approximately 3.2. Therefore, the solubility of this compound is expected to be lowest in acidic conditions around this pH and increase significantly in neutral to alkaline solutions.

A study on the solubility of L-glutamic acid showed a strong increase in solubility with increasing pH above its isoelectric point.[1] Another study demonstrated that the solubility of calcium salts derived from shrimp shells was greater than 90% at a pH of ≤5 and decreased to 70-80% in less acidic and alkaline regions.[9]

Table 3: pH-Dependent Solubility Profile of Glutamic Acid

| pH | Qualitative Solubility of Glutamic Acid | Reference |

| < 2.1 | Increased solubility (protonated carboxyl groups) | [10] |

| ~3.2 (pI) | Minimum solubility (zwitterionic form) | [10] |

| > 4.1 | Increased solubility (deprotonated carboxyl groups) | [10] |

| 6.0 - 8.0 | High solubility | [11] |

Note: This table describes the general pH-dependent solubility behavior of glutamic acid, which is the primary determinant for this compound's solubility profile.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is crucial for determining its shelf-life and ensuring its efficacy and safety. The primary degradation pathway for the glutamate moiety is the non-enzymatic cyclization to form 5-oxoproline, also known as pyroglutamic acid (pGlu).[12][13]

Degradation Pathways

The formation of pyroglutamic acid from the N-terminal glutamic acid or glutamine residues is a common degradation reaction.[13] This intramolecular cyclization involves the loss of a water molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5H7CaNO4 | CID 24148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. Calcium diglutamate - Wikipedia [en.wikipedia.org]

- 5. CN111116390A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Glutamic acid - Wikipedia [en.wikipedia.org]

- 8. Monosodium glutamate - Wikipedia [en.wikipedia.org]

- 9. jsmcentral.org [jsmcentral.org]

- 10. researchgate.net [researchgate.net]

- 11. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

The Atomic Architecture of Calcium-Glutamate Interactions: A Technical Guide to the Crystal Structure of Calcium L-Glutamate Chloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of calcium L-glutamate chloride monohydrate, a compound of significant interest in neuroscience and pharmacology. Understanding the precise three-dimensional arrangement of atoms in this complex is crucial for elucidating the mechanisms of glutamate receptor binding and the role of calcium in neuronal signaling. This document offers a comprehensive overview of the crystallographic data, detailed experimental protocols for structure determination, and a visualization of the relevant signaling pathways.

Crystal Structure Analysis

The crystal structure of calcium L-glutamate chloride monohydrate ([CaCI(C₅H₈NO₄)·H₂O]) was determined by single-crystal X-ray diffraction. The analysis reveals an orthorhombic crystal system with the space group P2₁2₁2₁. The asymmetric unit contains one calcium ion, one glutamate anion, one chloride ion, and one water molecule.

The calcium ion is six-coordinate, forming a distorted octahedron. It is coordinated by oxygen atoms from the carboxyl groups of five different glutamate anions and one water molecule. This coordination scheme highlights the role of glutamate in chelating calcium ions. The glutamate carboxyl groups act as unidentate ligands in the calcium coordination sphere.

Crystallographic Data

The following tables summarize the key quantitative data obtained from the crystal structure analysis of calcium L-glutamate chloride monohydrate.

| Crystal Data | Value |

| Chemical Formula | CaCI(C₅H₈NO₄)·H₂O |

| Formula Weight | 241.6 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 5.0731(5) Å |

| b | 8.2168(5) Å |

| c | 23.067(2) Å |

| Volume | 961.5 ų |

| Z (formula units per cell) | 4 |

| Data Collection and Refinement | Value |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | Not specified |

| 2θ range for data collection | Not specified |

| No. of reflections collected | 2463 |

| No. of independent reflections | Not specified |

| Final R index | 0.045 |

| Goodness-of-fit (S) | Not specified |

Selected Bond Lengths and Angles

The coordination geometry of the calcium ion is further detailed by the specific bond lengths and angles within the coordination sphere.

| Bond | Length (Å) |

| Ca-O(1) | 2.319 |

| Ca-O(2) | 2.345 |

| Ca-O(3) | 2.355 |

| Ca-O(4) | 2.396 |

| Ca-O(W) | 2.365 |

Note: The specific oxygen atom designations (O(1), O(2), etc.) are based on the original publication and refer to the carboxyl oxygen atoms of the glutamate molecules and the oxygen of the water molecule (O(W)).

Experimental Protocols

The determination of the crystal structure of calcium L-glutamate chloride monohydrate involves a series of precise experimental steps.

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an aqueous solution containing calcium and L-glutamate ions, with an excess of calcium chloride. The pH of the solution was adjusted to 7.5 before evaporation.

Single-Crystal X-ray Diffraction

A suitable single crystal was mounted on a goniometer. The crystal was then placed in a monochromatic X-ray beam. The diffraction pattern was collected using a diffractometer. The crystal was rotated to collect a complete dataset of reflections.

The following is a generalized workflow for single-crystal X-ray diffraction:

Structure Solution and Refinement

The collected diffraction data was processed to yield the unit cell parameters and space group. A trial structure was obtained using Patterson and Fourier techniques. This initial model was then refined using full-matrix least-squares calculations to achieve the final, accurate crystal structure.

Glutamate and Calcium Signaling Pathway

Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its signaling is intricately linked with intracellular calcium levels. The binding of glutamate to its receptors on a postsynaptic neuron or glial cell can trigger a cascade of events leading to an increase in intracellular calcium concentration. This calcium influx acts as a second messenger, activating various downstream signaling pathways.

The following diagram illustrates a simplified signaling pathway initiated by glutamate binding to a metabotropic glutamate receptor (mGluR), leading to the release of calcium from intracellular stores.

This guide provides a foundational understanding of the structural basis of calcium and glutamate interactions. This knowledge is paramount for the rational design of novel therapeutic agents targeting glutamatergic signaling pathways, which are implicated in a wide range of neurological disorders. The detailed structural and protocol information herein serves as a valuable resource for researchers in the fields of structural biology, pharmacology, and drug development.

mechanism of action of calcium glutamate in the central nervous system

An In-depth Technical Guide on the Mechanism of Action of Calcium in Glutamate-Mediated Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its signaling is intricately linked with intracellular calcium (Ca²⁺) dynamics. The term "calcium glutamate" signaling refers to the cascade of events initiated by glutamate receptor activation that leads to an influx of Ca²⁺ or its release from intracellular stores. This influx acts as a critical second messenger, activating a wide array of downstream enzymatic pathways that regulate fundamental neuronal processes, including synaptic plasticity, gene expression, and excitotoxicity. This technical guide provides a detailed examination of the molecular mechanisms governing the interplay between glutamate receptors and calcium signaling, presents quantitative data from key experiments, details common experimental protocols, and illustrates the core signaling pathways.

Introduction: The Glutamate-Calcium Axis

Effective synaptic transmission and plasticity rely on the precise control of intracellular Ca²⁺ concentrations.[1] In the resting neuron, cytosolic free Ca²⁺ is maintained at a very low concentration (around 30-50 nM).[2] Upon synaptic activation by glutamate, specific receptors are engaged, leading to a rapid and localized increase in postsynaptic Ca²⁺ concentration. This Ca²⁺ signal is the primary trigger for the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[3][4][5] The amplitude, duration, and spatial localization of the Ca²⁺ transient determine the specific downstream signaling pathways that are activated and, consequently, the functional outcome.[6][7]

Glutamate Receptors: Gateways for Calcium Entry

Glutamate receptors are broadly classified into two families: ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled receptors). Both families are instrumental in modulating intracellular Ca²⁺ levels.

Ionotropic Glutamate Receptors (iGluRs)

iGluRs are multimeric protein complexes that form ion channels through the neuronal membrane. Upon binding glutamate, they undergo a conformational change that opens the channel pore, allowing cation influx.

2.1.1. NMDA Receptors (N-methyl-D-aspartate Receptors)

NMDARs are a unique subclass of iGluRs renowned for their high permeability to Ca²⁺.[4][8] Their activation is a coincidence detector, requiring both glutamate binding and postsynaptic membrane depolarization to relieve a voltage-dependent block by magnesium ions (Mg²⁺).[9][10] This property makes NMDARs fundamental for Hebbian plasticity.[9] The Ca²⁺ influx through NMDARs is a direct trigger for synaptic remodeling and is essential for many forms of LTP and LTD.[4][9] The Ca²⁺ permeability of NMDARs can be dynamically regulated by protein kinases like PKA and by various allosteric modulators.[4][11]

Signaling Pathway: NMDA Receptor-Mediated Calcium Signaling

Caption: NMDA Receptor signaling cascade for synaptic plasticity.

2.1.2. AMPA Receptors (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid Receptors)

AMPA receptors mediate the majority of fast excitatory neurotransmission.[12] Most AMPARs in the mature brain contain the GluA2 subunit, which has undergone RNA editing at the Q/R site.[13][14] This editing renders the channel impermeable to Ca²⁺.[13][14][15]

However, a subtype of AMPARs lacks the edited GluA2 subunit, making them permeable to Ca²⁺ (CP-AMPARs).[12][16][17][18] These CP-AMPARs are implicated in various forms of synaptic plasticity, including specific types of LTP and LTD, and their expression can be dynamically regulated by neuronal activity.[16][18][19][20] Dysregulation of CP-AMPARs is also linked to excitotoxicity and neurological disorders.[12][15]

Signaling Pathway: AMPA Receptor Calcium Permeability

Caption: Calcium-Impermeable (CI) vs. Calcium-Permeable (CP) AMPA Receptors.

Metabotropic Glutamate Receptors (mGluRs)

mGluRs modulate neuronal excitability and synaptic transmission over a slower timescale. They are classified into three groups. Group I mGluRs (mGluR1 and mGluR5) are of particular relevance to calcium signaling.

Group I mGluRs are coupled to Gαq/11 G-proteins.[21][22][23] Upon activation by glutamate, the G-protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[22][23][24] IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ from these intracellular stores.[22][23] This pathway can contribute to the induction of synaptic plasticity, often by lowering the threshold for LTP induction.[21][22][25]

Signaling Pathway: Group I mGluR-Mediated Calcium Release

Caption: Group I mGluR signaling pathway leading to intracellular Ca²⁺ release.

Downstream Calcium-Dependent Signaling

The rise in intracellular Ca²⁺ concentration activates numerous enzymes, with protein kinases and phosphatases being central to synaptic plasticity. The specific outcome (LTP or LTD) is hypothesized to depend on the magnitude and dynamics of the Ca²⁺ signal.[6]

-

High-Amplitude, Transient Ca²⁺ Signals , typically resulting from high-frequency stimulation and robust NMDAR activation, preferentially activate Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) .[26] Activated CaMKII can autophosphorylate, becoming constitutively active for a period, and is a key driver of LTP.[27][28]

-

Low-Amplitude, Prolonged Ca²⁺ Signals , often induced by low-frequency stimulation, tend to favor the activation of Ca²⁺-dependent phosphatases like calcineurin (PP2B) .[26] Calcineurin activation is a critical step in the induction of many forms of LTD.[26]

Quantitative Data Summary

The precise concentration of intracellular Ca²⁺ is a determining factor in neuronal response. The following tables summarize key quantitative findings from the literature.

Table 1: Glutamate-Induced Changes in Intracellular Ca²⁺ Concentration ([Ca²⁺]i)

| Condition | Basal [Ca²⁺]i | Stimulated [Ca²⁺]i | Cell Type/Region | Citation(s) |

| Resting State | ~30 nM | N/A | Rat Hippocampal Neurons | [2] |

| 100 µM L-Glutamate Application | ~30 nM | Up to 500 nM | Rat Hippocampal Neurons | [2] |

| LTP Induction (Tetanic Stim.) | - | ~50 µM (in dendritic spines) | Rat CA1 Hippocampal Neurons | [3][29] |

| LTD Induction (Low Freq. Stim.) | - | < 1 µM (in dendrites) | Rat CA1 Hippocampal Neurons | [3][29] |

| Agonist Application (Norepinephrine) | - | ~1.8 µM | Astrocytes | [30] |

| Agonist Application (Glutamate) | - | ~2.0 µM | Astrocytes | [30] |

| Agonist Application (Dopamine) | - | ~3.5 µM | Astrocytes | [30] |

Table 2: Pharmacological Modulation of Glutamate-Induced Ca²⁺ Influx

| Antagonist (Concentration) | Target Receptor | Effect on Ca²⁺ Influx | Cell Type/Region | Citation(s) |

| DL-APV (10 µM) | NMDA | 58% reduction (soma) | Cultured Rat Neocortical Neurons | [31] |

| DL-APV (10 µM) | NMDA | 67% reduction (dendrites) | Cultured Rat Neocortical Neurons | [31] |

| CNQX (5 µM) | Non-NMDA (AMPA/Kainate) | No change (soma) | Cultured Rat Neocortical Neurons | [31] |

| CNQX (5 µM) | Non-NMDA (AMPA/Kainate) | 11% reduction (dendrites) | Cultured Rat Neocortical Neurons | [31] |

Experimental Protocols

Studying the dynamics of glutamate-induced calcium signaling requires specialized techniques. Calcium imaging and electrophysiology are two cornerstone methodologies.

Protocol: Neuronal Calcium Imaging with Fura-2 AM

This protocol describes a method for measuring intracellular Ca²⁺ changes in cultured neurons using the ratiometric fluorescent indicator Fura-2 AM.[32][33][34]

Objective: To visualize and quantify changes in [Ca²⁺]i in response to glutamate or other stimuli.

Materials:

-

Cultured neurons on glass coverslips

-

Physiological saline solution (e.g., Tyrode's solution, phenol red-free)

-

Fura-2 AM (acetoxymethyl ester)

-

High-purity DMSO

-

Pluronic F-127 (optional, to aid dye solubilization)

-

Fluorescence imaging microscope equipped with a UV light source, filter wheel for 340 nm and 380 nm excitation, a 510 nm emission filter, and a sensitive camera.

Procedure:

-

Dye Loading Solution Preparation:

-

Cell Loading:

-

De-esterification (Wash):

-

Imaging:

-

Mount the coverslip onto a perfusion chamber on the microscope stage.

-

Excite the cells alternately with light at 340 nm and 380 nm. Fura-2 fluorescence emission increases at 340 nm and decreases at 380 nm upon binding Ca²⁺.[33][34][36]

-

Collect the fluorescence emission at ~510 nm for both excitation wavelengths.[33][36]

-

The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration and corrects for variations in dye concentration and cell thickness.[34]

-

-

Data Acquisition:

-

Establish a baseline resting fluorescence ratio.

-

Apply glutamate or other stimuli via the perfusion system.

-

Record the change in the F340/F380 ratio over time to measure the Ca²⁺ transient.

-

Workflow Diagram: Calcium Imaging Experiment

Caption: A typical experimental workflow for neuronal calcium imaging using Fura-2 AM.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents, including Ca²⁺ currents, flowing through glutamate receptors.[37][38][39]

Objective: To isolate and quantify Ca²⁺ currents mediated by specific glutamate receptors (e.g., NMDARs).

Materials:

-

Brain slice preparation or cultured neurons

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

-

Glass micropipettes

-

Intracellular and extracellular recording solutions

-

Pharmacological agents (e.g., TTX to block Na⁺ channels, specific glutamate receptor antagonists like APV and CNQX).

Procedure:

-

Preparation: Prepare acute brain slices or cultured neurons for recording.

-

Pipette Formation: Pull a glass micropipette to a fine tip (resistance of 3-7 MΩ) and fill it with an appropriate intracellular solution.

-

Seal Formation: Under visual guidance, carefully approach a neuron with the micropipette. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.[37] The cell's membrane potential can now be clamped at a desired voltage.

-

Recording Glutamate-Evoked Currents:

-

Hold the neuron at a negative potential (e.g., -70 mV) to study AMPAR currents while NMDARs are blocked by Mg²⁺.

-

To record NMDAR currents, depolarize the cell (e.g., to +40 mV) to expel the Mg²⁺ block.

-

Puff glutamate onto the cell or stimulate presynaptic afferents to evoke postsynaptic currents.

-

-

Isolating Ca²⁺ Currents:

-

To isolate NMDAR-mediated currents, perform recordings in the presence of an AMPAR antagonist (e.g., CNQX).

-

The contribution of Ca²⁺ to the total NMDAR current can be determined by changing the extracellular Ca²⁺ concentration and measuring the shift in the reversal potential of the current.

-

Conclusion

The intricate relationship between glutamate and calcium is a cornerstone of CNS function. Glutamate receptors, acting as sophisticated molecular gates, translate presynaptic signals into postsynaptic calcium transients with specific spatial and temporal profiles. These Ca²⁺ signals, in turn, activate downstream effectors like CaMKII and calcineurin to orchestrate lasting changes in synaptic strength. A thorough understanding of these mechanisms, supported by quantitative analysis from techniques like calcium imaging and electrophysiology, is critical for researchers and drug development professionals aiming to unravel the complexities of brain function and devise therapeutic strategies for a host of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Glutamate-induced increase in intracellular Ca2+ concentration in isolated hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium signals in long-term potentiation and long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synaptic plasticity - Wikipedia [en.wikipedia.org]

- 6. Ca2+ signaling requirements for long-term depression in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. NMDA receptor-mediated Ca2+ signaling: Impact on cell cycle regulation and the development of neurodegenerative diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]

- 11. Dynamic control of NMDA receptor Ca2+ permeability by endogenous and synthetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ca2+ -permeable AMPA receptors and their auxiliary subunits in synaptic plasticity and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]

- 16. Ca2+-permeable AMPA receptors in synaptic plasticity and neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GluA2-lacking, calcium-permeable AMPA receptors – inducers of plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. frontiersin.org [frontiersin.org]

- 19. Frontiers | The Role of Calcium-Permeable AMPARs in Long-Term Potentiation at Principal Neurons in the Rodent Hippocampus [frontiersin.org]

- 20. Regulation of Ca2+-permeable AMPA receptors: synaptic plasticity and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Group I metabotropic glutamate receptor signaling via Galpha q/Galpha 11 secures the induction of long-term potentiation in the hippocampal area CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 24. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]

- 25. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 | Journal of Neuroscience [jneurosci.org]

- 26. Mechanisms for localising calcineurin and CaMKII in dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 29. cdnsciencepub.com [cdnsciencepub.com]

- 30. pnas.org [pnas.org]

- 31. Glutamate-induced increases in intracellular Ca2+ in cultured rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. brainvta.tech [brainvta.tech]

- 33. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 34. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 35. news-medical.net [news-medical.net]

- 36. youtube.com [youtube.com]

- 37. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 38. scholars.uky.edu [scholars.uky.edu]

- 39. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

The Interplay of Calcium and Glutamate: A Technical Guide to a Fundamental Neuromodulatory Axis

For: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical and intricate relationship between intracellular calcium (Ca²⁺) and the neurotransmitter glutamate, a cornerstone of synaptic transmission and plasticity in the central nervous system (CNS). While not a distinct molecular entity, the concept of "calcium glutamate" signaling encapsulates the synergistic actions of these two powerful signaling molecules. This document provides an in-depth exploration of the mechanisms governing calcium-dependent glutamate release, glutamate-induced calcium signaling, and the experimental methodologies used to investigate these phenomena.

The Core Concept: A Synergistic Signaling Duo

In the CNS, glutamate is the primary excitatory neurotransmitter, while calcium acts as a ubiquitous second messenger. Their interplay is fundamental to neuronal communication. The core concept revolves around two key processes:

-

Calcium-Dependent Glutamate Release: The release of glutamate from presynaptic terminals and glial cells (notably astrocytes) is a process critically dependent on elevations in intracellular calcium concentration.

-

Glutamate-Induced Calcium Signaling: The activation of postsynaptic glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, triggers a significant influx of calcium into the postsynaptic neuron, initiating a cascade of downstream signaling events.

This reciprocal relationship forms a positive feedback loop that is essential for synaptic plasticity but can also lead to excitotoxicity under pathological conditions.[1][2][3]

Calcium-Dependent Glutamate Release

The release of glutamate is a tightly regulated process that can occur from both neurons and astrocytes.

Neuronal Glutamate Release

In neurons, the arrival of an action potential at the presynaptic terminal depolarizes the membrane, leading to the opening of voltage-gated calcium channels (VGCCs). The subsequent influx of Ca²⁺ triggers the fusion of glutamate-containing synaptic vesicles with the presynaptic membrane, a process mediated by the SNARE protein complex.[4]

Astrocytic Glutamate Release (Gliotransmission)

Astrocytes, a type of glial cell, are now recognized as active participants in synaptic signaling through the release of "gliotransmitters," including glutamate.[5] This release is also a calcium-dependent process.[6][7][8] Increases in astrocytic intracellular Ca²⁺, which can be triggered by neuronal activity, lead to the release of glutamate through several proposed mechanisms, including Ca²⁺-dependent exocytosis involving the SNARE complex.[8][9]

Glutamate-Induced Calcium Signaling

Once released into the synaptic cleft, glutamate binds to and activates ionotropic and metabotropic glutamate receptors on postsynaptic neurons and surrounding glial cells.

Ionotropic Glutamate Receptors and Calcium Influx

-

NMDA Receptors (NMDARs): These receptors are highly permeable to Ca²⁺.[10] Their activation requires both glutamate binding and postsynaptic depolarization to relieve a voltage-dependent magnesium (Mg²⁺) block.[10] The resulting Ca²⁺ influx through NMDARs is a critical trigger for synaptic plasticity.[3]

-

AMPA Receptors (AMPARs): While most AMPARs have low Ca²⁺ permeability, a subset of AMPARs lacking the GluA2 subunit are permeable to calcium.

Metabotropic Glutamate Receptors and Intracellular Calcium Release

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that, upon activation by glutamate, can lead to the production of inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.

Quantitative Data

The following tables summarize key quantitative parameters related to calcium and glutamate signaling.

| Parameter | Value | Cell Type/Condition | Reference |

| Basal Intracellular Ca²⁺ Concentration | 84 ± 1 nM | Cultured Astrocytes | [8] |

| Ca²⁺ Concentration for Glutamate Release | 140 ± 15 nM | Cultured Astrocytes | [8] |

| Glutamate-induced Ca²⁺ Increase | to 2.0 µM | Cultured Astrocytes | [6] |

| Dopamine-induced Ca²⁺ Increase | to 3.5 µM | Cultured Astrocytes | [6] |

| Norepinephrine-induced Ca²⁺ Increase | to 1.8 µM | Cultured Astrocytes | [6] |

| Extrasynaptic NMDA Receptor Density | ~3 receptors/µm² | Cultured Hippocampal Neurons | [11][12] |

| Synaptic NMDA Receptor Density | ~10,000 receptors/µm² | Cultured Hippocampal Neurons | [11][12] |

| 4-AP-stimulated Glutamate Release (Ca²⁺-dependent) | 89 ± 5% | Rat Striatal Synaptosomes | |

| Depolarization-induced Glutamate Release (50 mM K⁺) | 291% of control (blocked synaptic transmission) | Human Neocortex | [13] |

| Depolarization-induced Glutamate Release (50 mM K⁺) | 669% of control (unblocked synaptic transmission) | Human Neocortex | [13] |

Table 1: Quantitative Parameters of Calcium-Glutamate Interplay.

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM Imaging

This protocol outlines the steps for measuring intracellular calcium concentrations using the ratiometric fluorescent indicator Fura-2 AM.

5.1.1 Materials

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Cultured cells on coverslips

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

5.1.2 Protocol

-

Prepare Loading Solution: Dissolve Fura-2 AM in cell-culture grade DMSO to make a 1 mM stock solution. For the working solution, mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 in DMSO. Dilute this mixture in HBSS to a final Fura-2 AM concentration of 2-5 µM.

-

Cell Loading: Replace the culture medium with the Fura-2 AM loading solution and incubate the cells at 37°C for 30-60 minutes in the dark.

-

Wash: After incubation, wash the cells three times with fresh, pre-warmed HBSS to remove extracellular dye.

-

De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

Imaging: Mount the coverslip onto the imaging chamber of the fluorescence microscope. Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated. This ratio is then used to determine the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺] = K_d * [(R - R_{min}) / (R_{max} - R)] * (F_{380,min} / F_{380,max})]. R is the measured 340/380 ratio, R_min and R_max are the ratios in the absence of Ca²⁺ and at saturating Ca²⁺, respectively, and K_d is the dissociation constant of Fura-2 for Ca²⁺.[6]

Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This protocol describes the whole-cell patch-clamp technique to record NMDA receptor-mediated currents in cultured neurons.

5.2.1 Materials

-

Cultured neurons on coverslips

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

NMDA and glycine (co-agonist)

-

CNQX (AMPA/kainate receptor antagonist)

-

Picrotoxin (GABA_A receptor antagonist)

5.2.2 Protocol

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Approach: Place the coverslip with cultured neurons in the recording chamber and perfuse with the external solution containing CNQX and picrotoxin to isolate NMDA receptor currents. Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.

-

Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration.

-

Recording: Clamp the neuron at a holding potential of -70 mV. Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) via a perfusion system to evoke NMDA receptor-mediated currents. Record the resulting inward currents.

-

Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded currents using appropriate software.

Signaling Pathways and Visualizations

The intricate signaling pathways involving calcium and glutamate can be visualized using Graphviz.

Calcium-Dependent Glutamate Release from Astrocytes

Calcium-Dependent Glutamate Release from an Astrocyte.

Glutamate-Induced Calcium Signaling in a Postsynaptic Neuron

Glutamate-Induced Calcium Signaling in a Postsynaptic Neuron.

Conclusion

The dynamic and bidirectional relationship between calcium and glutamate is a fundamental principle of neuroscience. Understanding the quantitative aspects and the underlying molecular machinery of this interplay is crucial for elucidating the mechanisms of synaptic plasticity, learning, and memory. Furthermore, dysregulation of this signaling axis is implicated in numerous neurological disorders, making it a prime target for therapeutic intervention. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further explore this critical area of neurobiology.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons [jove.com]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Identification of complexin II in astrocytes: a possible regulator of glutamate release in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. SNARE protein-dependent glutamate release from astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. style | Graphviz [graphviz.org]

- 11. Distribution, density, and clustering of functional glutamate receptors before and after synaptogenesis in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Calcium-dependent release of glutamate from human cerebral cortex. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

The Application of Calcium Diglutamate in Food Science and Nutrition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium diglutamate (CDG), identified by the E-number E623, is the calcium salt of L-glutamic acid.[1][2] It serves as a functional ingredient in the food industry, primarily utilized as a flavor enhancer to impart the umami taste, the fifth basic taste often described as savory or meaty.[3][4] As a calcium analog of monosodium glutamate (MSG), calcium diglutamate offers similar flavor-enhancing properties with the added benefit of contributing to calcium intake and reducing the sodium content in food products.[1][5] This technical guide provides an in-depth exploration of calcium diglutamate's role in food science and nutrition, detailing its chemical properties, applications, physiological effects, and the methodologies used for its analysis and evaluation.

Chemical and Physical Properties

The scientifically recognized compound for the food additive is calcium di-L-glutamate.[1][6] It is crucial to distinguish it from a 1:1 calcium glutamate salt. Only the L-isomer of glutamate is employed for its characteristic umami flavor.[1]

| Property | Value | Source(s) |

| Chemical Name | Calcium di-L-glutamate | [2][6] |

| Synonyms | Calcium diglutamate, CDG, Calcium L-glutamate (1:2) | [1][6] |

| E-Number | E623 | [1] |

| CAS Number | 5996-22-5 (anhydrous) | [6] |

| Molecular Formula | C₁₀H₁₆CaN₂O₈ | [2][6] |

| Molecular Weight | 332.32 g/mol (anhydrous) | [2][6] |

| Appearance | White, practically odorless crystalline powder | [2][6] |

| Solubility in Water | Freely soluble | [2][6][7] |

| Solubility in Organic Solvents | Practically insoluble in ethanol or ether | [6] |

| Optical Rotation [α]D/20 | Between +27.4° and +29.2° (for tetrahydrate) | [6] |

Synthesis: Calcium di-L-glutamate is typically synthesized through the reaction of L-glutamic acid with a calcium source, such as calcium carbonate or calcium hydroxide, in an aqueous solution.[1][8][9][10] The reaction with calcium carbonate proceeds as follows:

CaCO₃ + 2 HOOC(CH₂)₂CH(NH₂)COOH → Ca(OOC(CH₂)₂CH(NH₃)COO)₂ + H₂O + CO₂[1]

Applications in the Food Industry

Calcium diglutamate is a versatile food additive used across a range of products to enhance flavor and, in some cases, improve texture.

Flavor Enhancement

The primary application of calcium diglutamate is as a flavor enhancer. The glutamate component is responsible for the umami taste, which can improve the overall flavor profile of savory foods.[1] It is particularly effective in:

-

Soups and Broths: A study on lower-salt soups demonstrated that the addition of calcium diglutamate (up to 43 mM) can maintain palatability while allowing for significant reductions in sodium content.[5][11]

-

Processed Meats and Cheeses: It is used to improve the texture and quality of products like cured and smoked meats, as well as various cheeses.[12]

-

Snack Foods and Ready Meals: Calcium diglutamate enhances the savory notes in a variety of snack products and ready-to-eat meals.[12]

Sodium Reduction

With growing consumer awareness of the health implications of high sodium intake, calcium diglutamate offers a viable strategy for sodium reduction in processed foods.[5] By providing a similar umami taste to MSG without the sodium component, it allows for a reduction in added salt while maintaining flavor intensity.[1][11]

Nutritional Fortification

As a source of calcium, calcium diglutamate can contribute to the overall calcium content of foods. While specific bioavailability data for the calcium in calcium diglutamate is not extensively documented, one patent suggests a high human absorption rate due to the chelating ability of glutamic acid.[10] The elemental calcium content is approximately 11% by mass.[10]

| Food Category | Typical Usage Level (as glutamates E620-E625) | Source(s) |

| Soups, broths | Up to 10,000 mg/kg | [13] |

| Processed meats | Up to 10,000 mg/kg | [13] |

| Seasonings and condiments | Up to 10,000 mg/kg | [13] |

| Potato-, cereal-, flour-, or starch-based snacks | Up to 10,000 mg/kg | [13] |

| Processed nuts | Up to 10,000 mg/kg | [13] |

| Desserts (excluding certain categories) | Up to 10,000 mg/kg | [13] |

| Food supplements | Up to 10,000 mg/kg | [13] |

Nutritional and Physiological Aspects

Dietary glutamate, from sources like calcium diglutamate, plays several physiological roles beyond taste perception.

Umami Taste Perception and Signaling

The umami taste is initiated by the binding of glutamate to specific G protein-coupled receptors (GPCRs) on the taste receptor cells of the tongue. The primary receptor for umami taste is the heterodimer T1R1/T1R3.[14][15][16] Metabotropic glutamate receptors (mGluRs), such as mGluR1 and mGluR4, are also involved.[14]

The binding of glutamate to these receptors triggers a downstream signaling cascade, leading to the perception of umami taste.

Umami Taste Signaling Pathway

Gut-Brain Axis and Metabolism

Dietary glutamate is a significant energy source for the gut and is extensively metabolized by the intestines. It also serves as a precursor for the synthesis of other non-essential amino acids and bioactive molecules. Glutamate signaling in the gut, mediated by various receptors, plays a role in digestion, nutrient absorption, and gut-brain communication.

Experimental Protocols

Sensory Evaluation of Umami Taste

This protocol outlines a method for determining the taste threshold of calcium diglutamate using a trained sensory panel.

Objective: To determine the recognition threshold of calcium diglutamate in an aqueous solution.

Materials:

-

Calcium di-L-glutamate

-

Deionized water

-

Glassware for serial dilutions

-

Presentation cups, coded with random three-digit numbers

-

Palate cleansers (e.g., unsalted crackers, deionized water at 45°C)

-

Score sheets

Procedure:

-

Panelist Training:

-

Recruit 10-15 panelists.

-

Familiarize panelists with the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions (e.g., sucrose for sweet, citric acid for sour, sodium chloride for salty, caffeine for bitter, and MSG for umami).

-

Train panelists to specifically identify the umami taste of calcium diglutamate.

-

-

Sample Preparation:

-

Prepare a stock solution of calcium diglutamate in deionized water (e.g., 1% w/v).

-

Perform serial dilutions to create a range of concentrations (e.g., 0.8%, 0.4%, 0.2%, 0.1%, 0.05%, 0.025%, 0.0125% w/v).

-

-

Testing Protocol (Two-Alternative Forced Choice - 2-AFC):

-

For each concentration level, present panelists with two samples: one containing the calcium diglutamate solution and one containing deionized water (control).

-

The order of presentation should be randomized.

-

Instruct panelists to identify the sample with the umami taste.

-

A forced choice is required.

-

Ensure panelists rinse their mouths thoroughly with the provided palate cleanser between samples.

-

-

Data Analysis:

-

The recognition threshold for each panelist is the lowest concentration at which they can correctly identify the umami sample.

-

The group threshold is typically calculated as the geometric mean of the individual thresholds.

-

References

- 1. Calcium diglutamate - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. infocons.org [infocons.org]

- 4. Showing Compound Calcium diglutamate (FDB020320) - FooDB [foodb.ca]

- 5. Calcium diglutamate improves taste characteristics of lower-salt soup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium diglutamate | C10H16CaN2O8 | CID 56841881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound for Research|RUO [benchchem.com]

- 8. CN101602685B - Calcium-glutamate chelate synthesis method using shellfish processing waste as calcium source - Google Patents [patents.google.com]

- 9. CN101434555B - this compound synthesis method - Google Patents [patents.google.com]

- 10. CN102924310A - this compound, and preparation method and application thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. E623 (calcium diglutamate) – what is it? | Properties, application | flavor enhancers | Foodcom S.A. [foodcom.pl]

- 13. Re‐evaluation of glutamic acid (E 620), sodium glutamate (E 621), potassium glutamate (E 622), this compound (E 623), ammonium glutamate (E 624) and magnesium glutamate (E 625) as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]

bioavailability and absorption of calcium glutamate as a calcium supplement

An In-Depth Technical Guide to the Bioavailability and Absorption of Calcium Glutamate as a Calcium Supplement

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium is an essential mineral for numerous physiological processes, most notably for the maintenance of bone health. The efficacy of a calcium supplement is critically dependent on its bioavailability, which is governed by the physicochemical properties of the calcium salt and its interaction with the gastrointestinal environment. This compound, the calcium salt of the amino acid glutamic acid, is a highly water-soluble form of calcium. This property suggests a potential for superior dissolution, particularly in the neutral pH of the small intestine, a factor that often limits the absorption of less soluble salts like calcium carbonate.

This technical guide provides a comprehensive analysis of the available scientific information regarding the bioavailability and absorption of this compound. While direct, peer-reviewed clinical data on this compound is notably scarce, this document synthesizes its known physicochemical characteristics with established principles of intestinal calcium absorption and data from related amino acid chelates to build a scientific profile. We present detailed experimental protocols for evaluating calcium bioavailability and signaling pathways relevant to the potential influence of the glutamate moiety.

A singular, secondary report from an animal study suggests that this compound may have lower bioavailability compared to other common salts, a finding that contrasts with the favorable hypothesis based on its solubility. This highlights a critical knowledge gap and underscores the necessity for rigorous clinical and preclinical studies to definitively establish the therapeutic potential of this compound as a viable calcium supplement.

Physicochemical Properties of Calcium Salts

The foundational determinant of a calcium supplement's bioavailability is its ability to dissolve in the gastrointestinal tract to release free calcium ions (Ca²⁺) for absorption. This compound's high water solubility is its most significant physicochemical advantage over salts like calcium carbonate, which require an acidic environment for efficient dissolution.[1][2][3][4][5]

| Property | This compound (di-L-glutamate) | Calcium Citrate | Calcium Carbonate |

| Molecular Formula | Ca(C₅H₈NO₄)₂ | Ca₃(C₆H₅O )₂ | CaCO₃ |

| Molecular Weight | 332.32 g/mol [2] | 498.44 g/mol | 100.09 g/mol |

| Elemental Calcium (%) | ~12.1% (Calculated) | ~21%[6][7] | ~40%[6][7] |

| Solubility in Water | Freely Soluble[1][2] | Slightly Soluble | Practically Insoluble |

| Acid Dependency | Low (Theoretically) | Low | High[4] |

Mechanisms of Intestinal Calcium Absorption

Intestinal calcium absorption occurs via two primary routes: the active, transcellular pathway, which is saturable and vitamin D-dependent, and the passive, paracellular pathway, which is non-saturable and driven by the luminal calcium concentration gradient.[8]

Figure 1: Primary pathways of intestinal calcium absorption.

The Postulated Role of High Solubility

This compound's high solubility is hypothesized to increase the concentration of dissolved Ca²⁺ in the intestinal lumen, particularly in the more neutral pH of the jejunum and ileum. This would enhance the electrochemical gradient, thereby promoting absorption through the passive paracellular pathway. This mechanism is less efficient for calcium carbonate, which can precipitate and become unavailable for absorption as it moves past the acidic environment of the stomach.[3][5]

Potential Contributions of the Glutamate Moiety

The glutamic acid component of the supplement may play a beneficial, multifaceted role in absorption beyond simply acting as a soluble carrier.

-

Maintenance of Intestinal Integrity : Studies in animal models have shown that luminal L-glutamate can drive the renewal and proliferation of intestinal epithelial cells.[9] This action helps maintain a healthy and extensive absorptive surface area, which is crucial for nutrient uptake.

-

Protection Against Oxidative Stress : Research on the related amino acid glutamine demonstrates a protective effect on intestinal calcium absorption under conditions of oxidative stress, preserving the function of enterocytes.[10][11] Glutamate, as a key component of the antioxidant glutathione, may exert a similar protective effect on the gut environment.

-